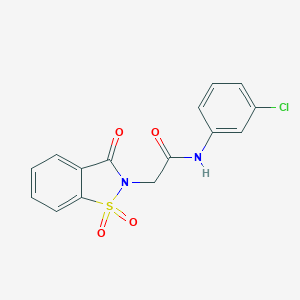
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known by its chemical name, COTI-2, and has been found to exhibit promising anti-cancer properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the conversion of 3-chloroaniline to the final product through several steps.
Starting Materials
3-chloroaniline, acetic anhydride, sodium acetate, sulfuric acid, sodium nitrite, sodium sulfite, sodium hydroxide, 2-aminobenzenesulfonic acid, thionyl chloride, sodium bicarbonate, acetic acid, hydrogen peroxide, sodium chloride, ammonium chloride, acetic acid anhydride
Reaction
Step 1: Nitration of 3-chloroaniline with sulfuric acid and sodium nitrite to form 3-chloro-4-nitroaniline, Step 2: Reduction of 3-chloro-4-nitroaniline with sodium sulfite and sodium hydroxide to form 3-chloro-4-aminophenol, Step 3: Diazotization of 3-chloro-4-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt, Step 4: Coupling of the diazonium salt with 2-aminobenzenesulfonic acid to form 3-chloro-4-(2-sulfamoylphenyl)diazenylphenol, Step 5: Reaction of 3-chloro-4-(2-sulfamoylphenyl)diazenylphenol with thionyl chloride to form 3-chloro-4-(2-chlorosulfonylphenyl)diazenylphenol, Step 6: Reaction of 3-chloro-4-(2-chlorosulfonylphenyl)diazenylphenol with sodium bicarbonate to form 3-chloro-4-(2-sulfamoylphenyl)phenyldiazonium chloride, Step 7: Reaction of 3-chloro-4-(2-sulfamoylphenyl)phenyldiazonium chloride with acetic acid to form N-(3-chlorophenyl)-2-(2-sulfamoylphenyl)acetamide, Step 8: Oxidation of N-(3-chlorophenyl)-2-(2-sulfamoylphenyl)acetamide with hydrogen peroxide to form N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, Step 9: Purification of the final product through recrystallization using a mixture of sodium chloride and ammonium chloride and acetic acid anhydride
作用機序
COTI-2 selectively targets mutant p53 proteins by binding to them and restoring their normal function. Mutant p53 proteins are often found in cancer cells and contribute to their growth and survival. By restoring the normal function of p53, COTI-2 induces apoptosis in cancer cells, leading to their death.
生化学的および生理学的効果
COTI-2 has been found to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy. It has been shown to induce apoptosis in cancer cells without affecting normal cells, indicating its selectivity for mutant p53 proteins. Additionally, COTI-2 has been found to inhibit tumor growth and metastasis in preclinical studies.
実験室実験の利点と制限
The advantages of using COTI-2 in lab experiments include its high yield and purity, as well as its selectivity for mutant p53 proteins. This makes it a reliable and effective tool for studying the effects of mutant p53 on cancer cells. However, the limitations of using COTI-2 in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for research on COTI-2. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of interest is the investigation of COTI-2 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration of COTI-2 for cancer therapy.
科学的研究の応用
COTI-2 has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target mutant p53 proteins, which are commonly found in many types of cancer. COTI-2 binds to mutant p53 proteins and restores their normal function, leading to apoptosis (cell death) in cancer cells. This mechanism of action makes COTI-2 a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVUPIPVTFGSAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

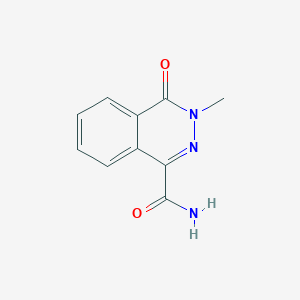
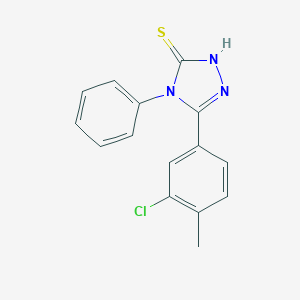
![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)
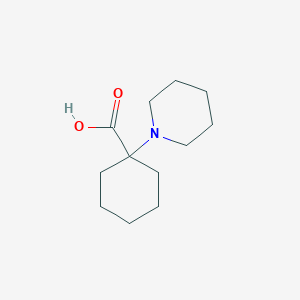
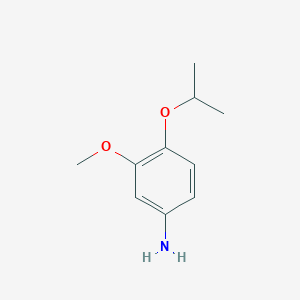
![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
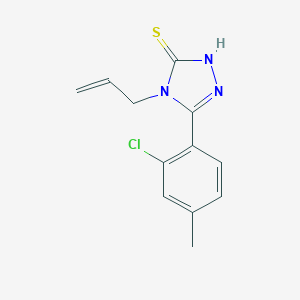
![1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol](/img/structure/B479695.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
![N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B479739.png)
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B479850.png)